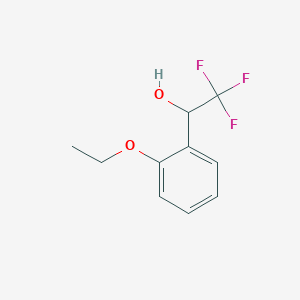
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-ethoxyphenol with trifluoroacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding ethoxyphenyl trifluoromethyl alcohol.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(2-ethoxyphenyl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- 1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-ol
- 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-ol
Comparison: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and hydroxy analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications .
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-8-6-4-3-5-7(8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
InChI Key |
UDNABDZRAPVORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


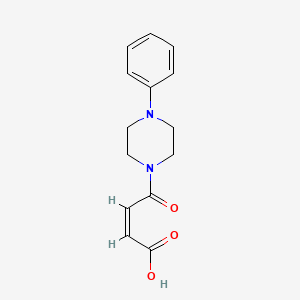
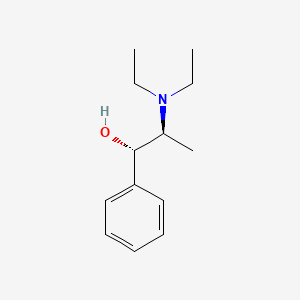
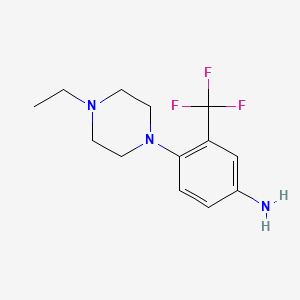
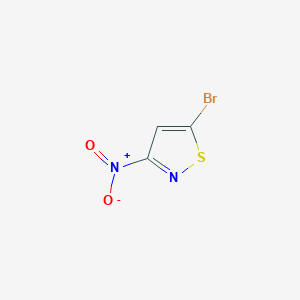
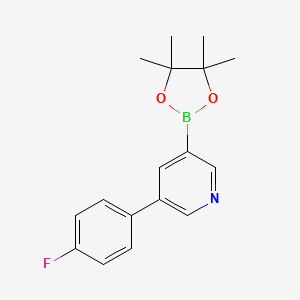

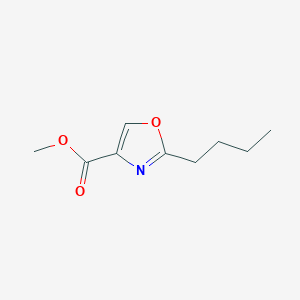
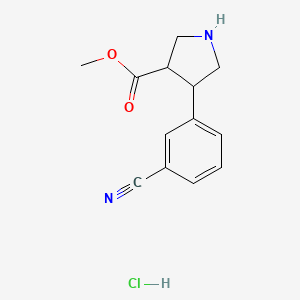
![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)
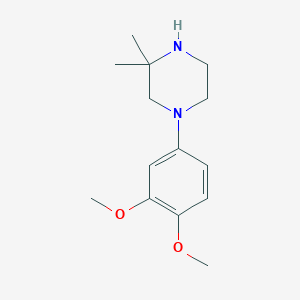
![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)
